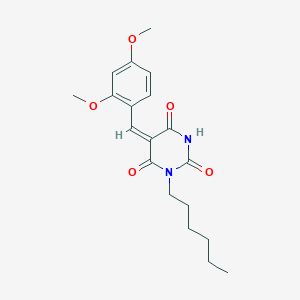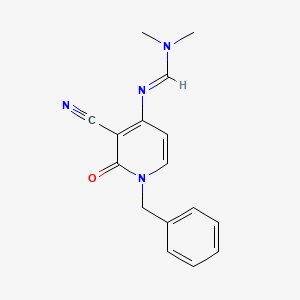![molecular formula C16H20ClN3O B3839054 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B3839054.png)
2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine
Übersicht
Beschreibung
2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine, also known as MCL-1 inhibitor S63845, is a synthetic compound that is used in scientific research to study the mechanism of action of MCL-1, a protein that plays a critical role in regulating cell survival and apoptosis.
Wirkmechanismus
2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine is a member of the Bcl-2 family of proteins, which regulate cell survival and apoptosis. 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. S63845 selectively binds to 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine and induces apoptosis in cancer cells by disrupting the interaction between 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine and pro-apoptotic proteins such as Bim and Bak. This leads to the activation of caspases, which are enzymes that cleave cellular proteins and ultimately result in cell death.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine inhibitor S63845 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, S63845 has been shown to have anti-tumor activity in mouse models of cancer. S63845 has also been shown to have cardioprotective effects in a mouse model of heart failure. However, S63845 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine inhibitor S63845 has several advantages for lab experiments. It is a highly selective inhibitor of 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine, which allows for the specific study of the role of 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine in various diseases. In addition, S63845 has been shown to have good pharmacokinetic properties in mice, which makes it a promising candidate for further development as a therapeutic agent. However, S63845 has some limitations for lab experiments. It is a synthetic compound that is not found in nature, which may limit its applicability to certain research questions. In addition, S63845 has not been extensively studied in humans, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine inhibitor S63845. First, further studies are needed to determine the safety and efficacy of S63845 in humans. Second, S63845 could be used in combination with other therapeutic agents to enhance its anti-tumor activity. Third, S63845 could be used to study the role of 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine in other diseases, such as neurodegenerative disorders. Fourth, the synthesis method of S63845 could be optimized to produce higher yields of pure product. Fifth, new analogs of S63845 could be synthesized and tested for their activity against 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine. Overall, 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine inhibitor S63845 is a promising compound that has the potential to advance our understanding of the role of 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine in disease and to lead to the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine inhibitor S63845 has been used in scientific research to study the role of 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine in cancer and other diseases. 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. S63845 has been shown to selectively bind to 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine and induce apoptosis in cancer cells, making it a promising therapeutic agent for cancer treatment. In addition, S63845 has been used to study the role of 2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine in other diseases, such as heart failure and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-19-7-6-18-16(19)12-20-8-9-21-14(11-20)10-13-4-2-3-5-15(13)17/h2-7,14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHAKBJBBPTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCOC(C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-1-naphthamide](/img/structure/B3838977.png)
![4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838993.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B3839000.png)
![2,4-dichloro-6-{[(2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}phenyl)imino]methyl}phenol](/img/structure/B3839007.png)
![3-(3-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839027.png)
![ethyl 3-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate](/img/structure/B3839035.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3839055.png)
![5-(3-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839060.png)
![N'-[4-(dipropylamino)benzylidene]-3-phenylpropanohydrazide](/img/structure/B3839064.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3839080.png)
